m-PEG4-(CH2)3-alcool

Vue d'ensemble

Description

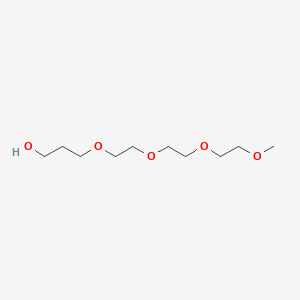

M-PEG4-(CH2)3-alcohol is a PEG linker containing a hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

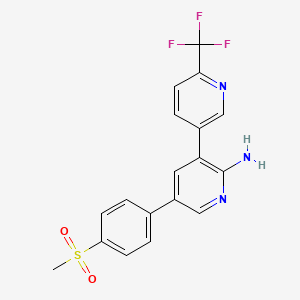

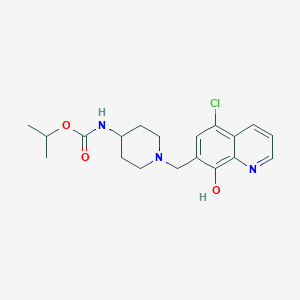

M-PEG4-(CH2)3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of m-PEG4-(CH2)3-alcohol is C10H22O5 . Its molecular weight is 222.3 g/mol .Chemical Reactions Analysis

M-PEG4-(CH2)3-alcohol is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

M-PEG4-(CH2)3-alcohol has a molecular weight of 222.3 g/mol . It is a PEG derivative containing a hydroxyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

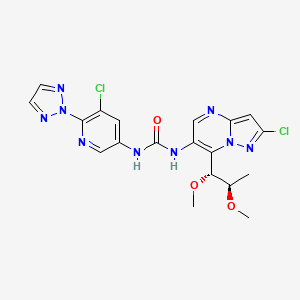

m-PEG4-(CH2)3-alcool: est couramment utilisé dans le développement de systèmes de délivrance de médicaments en raison de son espaceur PEG hydrophile, qui augmente la solubilité dans les milieux aqueux {svg_1}. Cette propriété est particulièrement bénéfique pour améliorer la biodisponibilité des médicaments hydrophobes.

Modification de surface

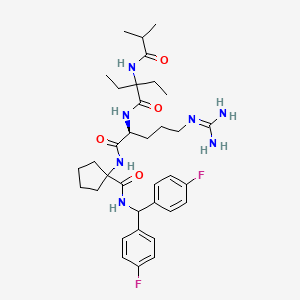

Le groupe hydroxyle présent dans This compound permet une dérivatisation ou un remplacement ultérieur par d'autres groupes fonctionnels réactifs {svg_2}. Cela en fait un candidat idéal pour la modification de surface des nanoparticules thérapeutiques, améliorant leur stabilité et leur temps de circulation dans la circulation sanguine.

Pégylation des protéines et des peptides

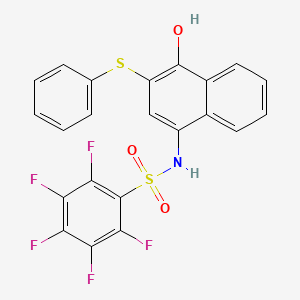

La pégylation, le processus d'attachement de chaînes de polyéthylène glycol (PEG) aux molécules, peut être réalisé à l'aide de This compound {svg_3}. Cette modification peut protéger les protéines et les peptides de la dégradation protéolytique et réduire l'immunogénicité, prolongeant leur demi-vie thérapeutique.

Conjugués anticorps-oligonucléotides (AOC)

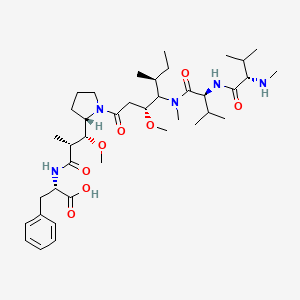

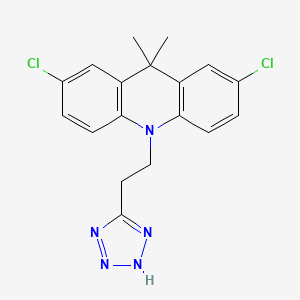

Dans le domaine des thérapies anticancéreuses ciblées, This compound est utilisé pour créer des conjugués anticorps-oligonucléotides {svg_4}. Ces AOC peuvent délivrer des médicaments à base d'acides nucléiques directement aux cellules cancéreuses, minimisant les effets hors cible.

Formation d'hydrogel

This compound: peut être utilisé pour former des hydrogels, qui sont des réseaux de chaînes de polymères qui peuvent retenir une grande quantité d'eau {svg_5}. Ces hydrogels ont des applications en génie tissulaire et en tant qu'échafaudages pour la croissance cellulaire.

Agents diagnostiques

Le groupe hydroxyle dans This compound peut être modifié pour attacher des agents diagnostiques {svg_6}. Ces agents peuvent être utilisés à des fins d'imagerie, comme en imagerie par résonance magnétique (IRM), améliorant le contraste

Mécanisme D'action

Target of Action

m-PEG4-(CH2)3-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The m-PEG4-(CH2)3-alcohol compound contains a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups . This allows the compound to be attached to a variety of different molecules, making it a versatile linker in the synthesis of PROTACs .

Biochemical Pathways

The exact biochemical pathways affected by m-PEG4-(CH2)3-alcohol would depend on the specific PROTAC in which it is used. In general, protacs operate by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The compound’s hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG4-(CH2)3-alcohol would depend on the specific PROTAC in which it is used. Generally, the use of this compound as a linker in PROTACs would result in the degradation of the target protein, potentially altering cellular processes in which the protein is involved .

Action Environment

The action of m-PEG4-(CH2)3-alcohol, like other PEG linkers, can be influenced by various environmental factors. For instance, the hydrophilic nature of the PEG spacer can increase the compound’s solubility in aqueous environments

Analyse Biochimique

Biochemical Properties

m-PEG4-(CH2)3-alcohol plays a crucial role in biochemical reactions as a linker in PROTACs . It interacts with various enzymes and proteins to form PROTACs . The nature of these interactions is primarily through the formation of covalent bonds, enabling the PROTAC to bind to its target protein .

Cellular Effects

The effects of m-PEG4-(CH2)3-alcohol on cells are primarily observed through the action of the PROTACs it helps form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

m-PEG4-(CH2)3-alcohol exerts its effects at the molecular level through its role in PROTACs . PROTACs contain two different ligands connected by a linker like m-PEG4-(CH2)3-alcohol . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

The effects of m-PEG4-(CH2)3-alcohol over time in laboratory settings are observed through the long-term effects of the PROTACs it forms . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of m-PEG4-(CH2)3-alcohol vary with different dosages in animal models through the action of the PROTACs it forms . These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

m-PEG4-(CH2)3-alcohol is involved in the metabolic pathways of PROTACs . It interacts with enzymes or cofactors during the synthesis of PROTACs . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

m-PEG4-(CH2)3-alcohol is transported and distributed within cells and tissues as part of PROTACs . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of m-PEG4-(CH2)3-alcohol is determined by the PROTACs it forms . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSXSTKNKZJEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)